2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide

Catalog No.
S15393286
CAS No.
M.F
C17H27N3O
M. Wt
289.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)...

Product Name

2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide

IUPAC Name

2-amino-N-[2-[benzyl(methyl)amino]cyclohexyl]propanamide

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C17H27N3O/c1-13(18)17(21)19-15-10-6-7-11-16(15)20(2)12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,18H2,1-2H3,(H,19,21)

InChI Key

CUEGXVIPFGXYJP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N

2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide is a complex organic compound characterized by its unique structural features. It consists of an amino group, a propanamide moiety, and a cyclohexyl ring substituted with a benzyl(methyl)amino group. The molecular formula is C19H31N3OC_{19}H_{31}N_3O, with a molecular weight of approximately 317.47 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

, including:

  • Oxidation: Utilizing reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.
  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under basic conditions.

Common reaction conditions include acidic media for oxidation and anhydrous ether for reduction.

Research indicates that 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide exhibits potential biological activity, particularly as a biochemical probe for studying protein-ligand interactions. Its structure allows it to bind to specific molecular targets, potentially modulating enzyme activity and receptor signaling pathways. This suggests applications in pharmacology, particularly in the development of anti-inflammatory and analgesic agents.

The synthesis of 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide typically involves multi-step organic synthesis. A common synthetic route includes:

  • Formation of N-benzylcyclohexylamine: Cyclohexylamine reacts with benzyl chloride.
  • Reaction with Isopropylamine: The intermediate is then treated with isopropylamine.
  • Final Reaction: The product is reacted with 2-bromo-N-(2-amino)propanamide under controlled conditions.

Solvents such as dichloromethane and catalysts like palladium on carbon are often employed to facilitate these reactions. Industrial production may utilize continuous flow reactors for enhanced efficiency and yield.

The compound has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential as a biochemical probe in protein-ligand interaction studies.
  • Medicine: Explored for therapeutic properties, including anti-inflammatory and analgesic effects.
  • Industry: Utilized in developing new materials and chemical processes .

Interaction studies have focused on how 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide interacts with biological targets. The compound's ability to bind to specific enzymes or receptors may lead to modulation of their activities, which is crucial for understanding its pharmacological potential. These interactions are essential in evaluating the compound's efficacy as a therapeutic agent.

Several compounds exhibit structural similarities to 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide:

Compound NameStructure Features
2-Amino-N-ethylpropanamideContains an ethyl group instead of benzyl(methyl).
N-benzylcyclohexylamineLacks the propanamide moiety; simpler structure.
N-isopropylcyclohexylamineContains an isopropyl group instead of benzyl(methyl).

Uniqueness

What sets 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide apart from these similar compounds is its unique combination of functional groups that confer distinct chemical reactivity and biological activity. This specificity makes it valuable for various applications that other similar compounds may not achieve .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

289.215412493 g/mol

Monoisotopic Mass

289.215412493 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-11-2024

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